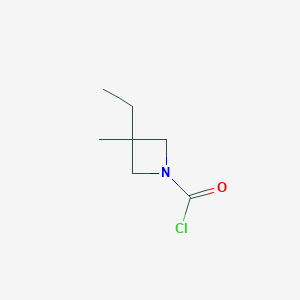

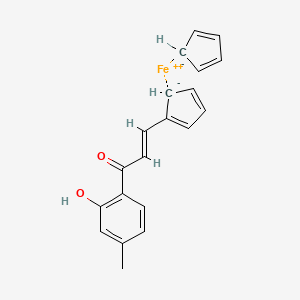

![molecular formula C22H21ClF3N3O4S B2535046 N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1351641-88-7](/img/structure/B2535046.png)

N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a type of organic compound that have diverse biological activities . They have been used to create new compounds that act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols .Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Organoboron compounds, like boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds from structurally related benzofurans and benzothiazoles, demonstrating the chemical versatility and potential pharmacological activities of these frameworks. For example, the synthesis of novel compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents, indicates a wide range of possible therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Peptide Coupling and Enzymatic Substrates

Efficient peptide coupling methods that involve the synthesis of various substituted amino acid derivatives highlight the compound's relevance in producing enzymatic substrates. Such methodologies can facilitate the synthesis of crucial biomolecules, underscoring the compound's utility in biochemistry and drug development (Brunel, Salmi, & Letourneux, 2005).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects, demonstrating the compound's potential applications in protecting metals against corrosion. This suggests potential industrial applications in materials science and engineering (Hu et al., 2016).

Antimicrobial Activity

The synthesis of benzofuran-carboxamide derivatives and their testing against various bacterial strains reveal moderate to slight activity against Gram-positive bacteria, suggesting the possibility of antimicrobial application areas. Such compounds could form the basis for developing new antimicrobial agents (Hishmat, Nasef, El-Naem, & Shalaby, 1989).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-7-methoxy-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O4S.ClH/c1-27(2)9-10-28(20(29)17-11-13-5-4-6-16(30-3)19(13)31-17)21-26-15-8-7-14(12-18(15)33-21)32-22(23,24)25;/h4-8,11-12H,9-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHYHUXKHDITIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=CC4=C(O3)C(=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClF3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)

![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)

![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

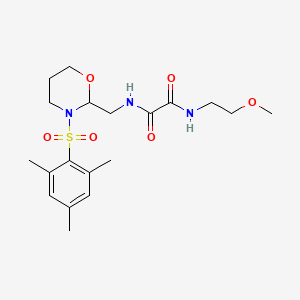

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)